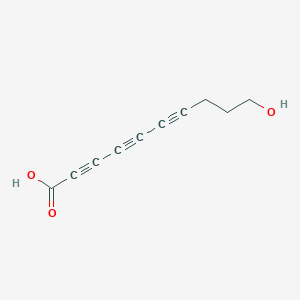
10-hydroxy-8E-Decene-2,4,6-triynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-hydroxy-8E-decene-2,4,6-triynoic acid is a medium-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Improvements
10-Hydroxy-2-decenoic acid (10-HDA) is an α,β-unsaturated medium-chain carboxylic acid with a terminal hydroxyl group. It has significant properties and economic value. A study improved the two-step biosynthesis method of 10-HDA, achieving a high conversion rate and yielding 486.5 mg/L using decanoic acid as the substrate. This research offers a simplified production strategy for 10-HDA and similar carboxylic acid derivatives (Wang et al., 2022).
Acid-Base Titration Indicator
A derivative of 10-hydroxydecahydroacridine-1,8-dione, synthesized through an environmentally friendly process, demonstrated potential as an acid-base titration indicator. The compound exhibited distinct color changes in different pH solutions and could be used for titrating strong acids and bases (Pyrko, 2021).
Capillary Electrophoresis in Quality Control
A study reported a method for determining 10-HDA in royal jelly-based dietary supplements. Using capillary electrophoresis with contactless conductivity detection, this approach offers a tool for food and quality control, showcasing the analytical applications of 10-HDA (Duong et al., 2020).
Eigenschaften
Molekularformel |
C10H8O3 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
10-hydroxydeca-2,4,6-triynoic acid |
InChI |
InChI=1S/C10H8O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,5,7,9H2,(H,12,13) |
InChI-Schlüssel |
XHUBNORIRAJQLO-UHFFFAOYSA-N |
SMILES |
C(CC#CC#CC#CC(=O)O)CO |
Kanonische SMILES |
C(CC#CC#CC#CC(=O)O)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)

![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)

![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)


![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)

![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)


